molecular formula C17H18FN3O6S B193944 Sulfociprofloxacin CAS No. 105093-21-8

Sulfociprofloxacin

Cat. No. B193944
M. Wt: 411.4 g/mol
InChI Key: SDLYZOYQWKDWJG-UHFFFAOYSA-N
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Description

Sulfociprofloxacin is a metabolite of the fluorinated quinolone antibacterial Ciprofloxacin . It is an organosulfonic acid that is ciprofloxacin carrying a sulfo group at position 4 of the piperazine ring .


Molecular Structure Analysis

Sulfociprofloxacin has a molecular formula of C17H18FN3O6S and a molecular weight of 413.43 . The InChI Key is SDLYZOYQWKDWJG-UHFFFAOYSA-N .

Scientific Research Applications

  • Pharmacokinetics in Patients with Cirrhosis : A study by Frost et al. (1989) investigated the pharmacokinetics of ciprofloxacin and its metabolites, including sulfociprofloxacin, in patients with cirrhosis compared to healthy volunteers. It was found that the pharmacokinetic parameters for ciprofloxacin were not significantly altered in cirrhotic patients, and there was no significant difference in the formation of sulfociprofloxacin between the groups. This suggests that no dosage adjustment is required in patients with hepatic cirrhosis for ciprofloxacin (Frost et al., 1989).

  • Antibiotic Resistance : The emergence of antibiotic resistance is a significant concern. Research on various sulfonamide compounds, including sulfociprofloxacin, has focused on understanding mechanisms of bacterial resistance to these agents. Huovinen et al. (1995) provide an in-depth analysis of trimethoprim and sulfonamide resistance mechanisms in major bacterial pathogens, highlighting the importance of understanding these mechanisms to counter bacterial resistance (Huovinen et al., 1995).

  • Cutaneous Adverse Reactions : A study by Rönnau et al. (1997) explored the specific lymphocyte proliferation and cross-reactivity to ofloxacin in vitro in patients with a drug allergy to ciprofloxacin. The study included investigating the body's response to metabolites like sulfociprofloxacin, which did not induce lymphocyte proliferation in the patients studied. This research is significant for understanding the allergic reactions to ciprofloxacin and its metabolites (Rönnau et al., 1997).

  • Environmental Impact and Human Health : The presence of sulfonamides, including sulfociprofloxacin, in the environment and their influence on human health have been a subject of study. Baran et al. (2011) analyzed the impact of these compounds in the biosphere, noting that small amounts mainly derived from agricultural activities can cause changes in microbial populations that may be hazardous to human health (Baran et al., 2011).

Future Directions

The rise of infections resistant to Ciprofloxacin, from which Sulfociprofloxacin is derived, indicates that new pharmacological synergisms and derivatives are required . This suggests that future research could focus on enhancing the efficacy of Sulfociprofloxacin and similar compounds.

properties

IUPAC Name

1-cyclopropyl-6-fluoro-4-oxo-7-(4-sulfopiperazin-1-yl)quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O6S/c18-13-7-11-14(21(10-1-2-10)9-12(16(11)22)17(23)24)8-15(13)19-3-5-20(6-4-19)28(25,26)27/h7-10H,1-6H2,(H,23,24)(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDLYZOYQWKDWJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCN(CC4)S(=O)(=O)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20146939
Record name Sulfociprofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20146939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulfociprofloxacin

CAS RN

105093-21-8
Record name Sulfociprofloxacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105093218
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfociprofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20146939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SULFOCIPROFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H561ZF07L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
73
Citations
RW Frost, JT Lettieri, G Krol… - Clinical …, 1989 - Wiley Online Library
… However, there appeared to be no significant difference between groups with respect to desethylene ciprofloxacin and sulfociprofloxacin. Therefore it appears from this study that no …
Number of citations: 33 ascpt.onlinelibrary.wiley.com
A Anadón, MR Martınez-Larranaga, J Iturbe… - Research in veterinary …, 2001 - Elsevier
… disposition after iv and oral administration and the target tissue residues of ciprofloxacin and its potential metabolites, oxociprofloxacin, desethyleneciprofloxacin, sulfociprofloxacin and …
Number of citations: 94 www.sciencedirect.com
MF Parry, DA Smego… - Antimicrobial agents and …, 1988 - Am Soc Microbiol
… Of the metabolites, 90% was sulfociprofloxacin. This compound … dosewas recovered in the feces as sulfociprofloxacin (3). The … Concentrations of sulfociprofloxacin and the other metab…
Number of citations: 39 journals.asm.org
M Šíma, D Bobek, P Cihlářová, P Ryšánek… - Pharmaceutics, 2022 - mdpi.com
… , namely, desethylene ciprofloxacin, sulfociprofloxacin, oxociprofloxacin and formyl ciprofloxacin [6,7]. The activity of sulfociprofloxacin is negligible. Desethylene ciprofloxacin has an …
Number of citations: 2 www.mdpi.com
M LeBel - … : The Journal of Human Pharmacology and Drug …, 1988 - Wiley Online Library
… After intravenous administration, a similar metabolite pattern to that after oral administration was identified in urine and feces, except that the amount of sulfociprofloxacin excreted after …
N Bacracheva, H Scholl, Z Gerova… - … Journal of Clinical …, 1991 - europepmc.org
The disposition of ciprofloxacin and its pharmacologically active metabolites (sulfociprofloxacin, oxociprofloxacin, and desethylenciprofloxacin) in plasma, lung and bronchial tissues …
Number of citations: 11 europepmc.org
CM Myers, JL Blumer - Journal of Chromatography B: Biomedical Sciences …, 1987 - Elsevier
… Desethyleneciprofloxacin possesses a degraded piperazinyl ring while sulfociprofloxacin … % was recovered as desethyleneciprofloxacin, sulfociprofloxacin and oxociprofloxacin. These …
Number of citations: 58 www.sciencedirect.com
SB Thorsteinsson, T Bergan, S Oddsdottir… - Chemotherapy, 1986 - karger.com
… are quite different except those of one metabolite (sulfociprofloxacin). Its LAMMA spectra are identical … Only in rare cases a mo lecular ion of sulfociprofloxacin could be observed and the …
Number of citations: 91 karger.com
A Shah, J Lettieri, R Blum, S Millikin… - Journal of …, 1996 - academic.oup.com
… Metabolite Ml (desethyleneciprofloxacin) and M2 (sulfociprofloxacin) have little activity, at least 30 times less than ciprofloxacin; M3 (oxociprofloxacin) has antibacterial activity about ten-…
Number of citations: 38 academic.oup.com
RW Rohwedder, T Bergan, SB Thorsteinsson… - … and infectious disease, 1990 - Elsevier
This study identified the routes of elimination of ciprofloxacin in two groups of five subjects each: one of healthy volunteers; the other of patients with severe renal failure having a mean …
Number of citations: 132 www.sciencedirect.com

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